

Performance Comparison of Propylene Trimerization Catalysts

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Compound of Interest

Compound Name: Tripropylene

Cat. No.: B076144

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The following table summarizes the catalytic performance of a representative chromium-based PNP catalyst and a nickel-based phosphine catalyst system in the oligomerization of propylene. It is important to note that the data are compiled from different studies and reaction conditions may vary.

| Catalyst System | Ligand | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (kg product/g metal·h) | Trimer Selectivity (wt%) | Key Trimers | Reference |
|-----------------|----------------------------|---|------------------|----------------|---------------------------------|--|--|---|
| Chromium-based | (Ph ₂ P) 2NH | MAO | 40 | 50 | 3887.7 (for ethylene) | High (inferred) | 1-hexene, 1-octene (from ethylene) | [1] [2] |
| Nickel-based | Not specified | Al(C ₂ H ₅) _{1.5} Cl 1.5 | 60 | 8 | Not reported | Up to 54.7 (trimers + tetramers) | Not specified | [3] |

Note: The activity for the chromium-based catalyst is reported for ethylene oligomerization due to the lack of specific data for propylene trimerization in the search results. The high selectivity for linear alpha-olefins in ethylene oligomerization suggests a potential for selective propylene trimerization.

Detailed Experimental Protocols

A generalized experimental protocol for propylene trimerization using these catalytic systems is outlined below. Specific details may vary based on the exact ligand and reaction conditions.

Chromium-based Catalyst System with PNP Ligand

1. Catalyst Precursor Synthesis: The chromium precursor, such as Cr(acac)₃, is typically used as received. The PNP ligand, for instance, bis(diphenylphosphino)amine, is synthesized according to established literature procedures.

2. Catalyst System Preparation (in-situ): In a nitrogen-purged glovebox, a solution of the PNP ligand in a dry, deoxygenated solvent (e.g., toluene) is prepared. To this solution, the chromium precursor (e.g., $\text{Cr}(\text{acac})_3$) is added, and the mixture is stirred for a specified period to allow for complex formation.

3. Propylene Trimerization Reaction: A high-pressure stainless-steel reactor, equipped with a stirrer and temperature control, is thoroughly dried and purged with nitrogen. The reactor is charged with the solvent, followed by the co-catalyst solution (e.g., methylaluminoxane - MAO). The reactor is then pressurized with propylene to the desired pressure and heated to the reaction temperature. The prepared catalyst solution is then injected into the reactor to initiate the trimerization. The reaction is allowed to proceed for a set duration, with constant propylene feed to maintain pressure.

4. Product Analysis: After the reaction, the reactor is cooled, and the excess propylene is vented. The liquid product is collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and selectivity.

Nickel-based Catalyst System

1. Catalyst Preparation: A nickel salt (e.g., nickel(II) chloride) is immobilized on a polymer carrier.^[3]

2. Catalyst Activation: In a dry, inert atmosphere, the nickel-based catalyst is suspended in a solvent like heptane within the reactor. An organoaluminum compound, such as sesquiethylaluminum chloride ($\text{Al}(\text{C}_2\text{H}_5)_2\text{Cl}$), is added as an activator. The mixture is typically stirred at a slightly elevated temperature (e.g., 50°C) for a short period to ensure complete activation.^[3]

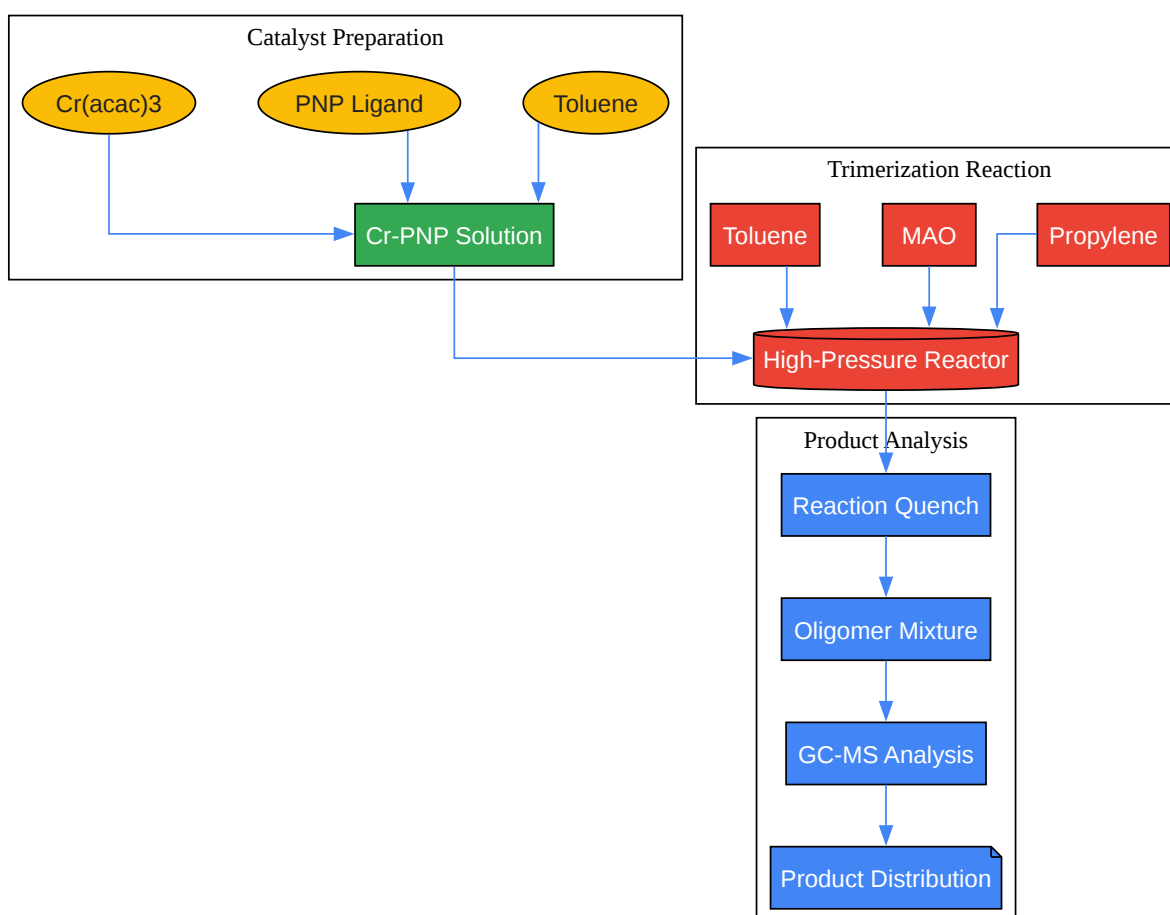
3. Propylene Oligomerization Reaction: The reactor containing the activated catalyst is heated to the desired reaction temperature (e.g., 60°C). Propylene is then introduced into the reactor at a constant pressure (e.g., 8 atm).^[3] The reaction mixture is stirred continuously for the specified reaction time.

4. Product Analysis: Upon completion, the reaction is stopped, and the resulting oligomer mixture is collected. The product composition, including the distribution of dimers, trimers, and

tetramers, is determined using chromatographic techniques.[3]

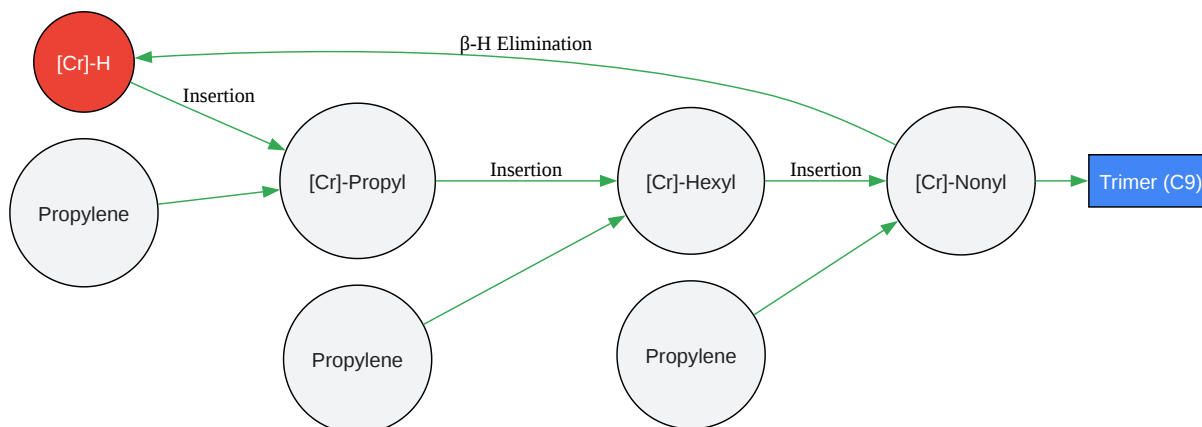
Visualizing the Catalytic Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.



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Caption: Experimental workflow for propylene trimerization using a Chromium-PNP catalyst.



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Caption: Simplified mechanism for propylene trimerization.

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References

- 1. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
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